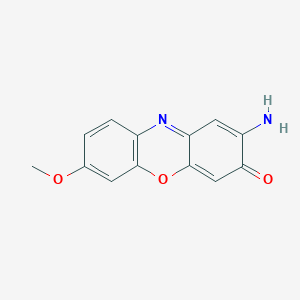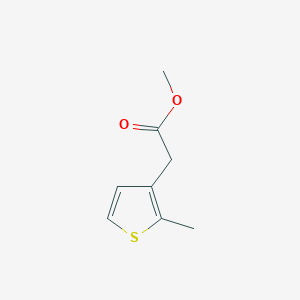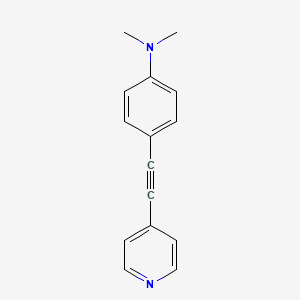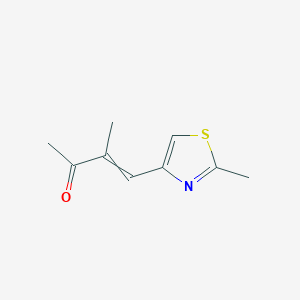![molecular formula C22H34O2 B13385488 Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl-](/img/structure/B13385488.png)
Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl- is a complex organic compound with the molecular formula C16H22O. It is a monoterpenoid, which means it is derived from terpenes and contains a phenol group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of substituted phenols, including Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl-, can be achieved through several methods. One common approach is the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is known for its simplicity and efficiency, providing high yields without the need for chromatographic purification . Another method involves nucleophilic aromatic substitution of aryl halides under specific conditions .
Industrial Production Methods
Industrial production of phenols often involves the hydroxylation of benzene, oxidation of cumene, or hydrolysis of diazonium salts. These methods are scalable and can produce large quantities of phenols for various applications .
化学反応の分析
Types of Reactions
Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl- undergoes several types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of phenols can yield cyclohexanols or other reduced forms.
Substitution: Phenols undergo electrophilic substitution reactions, such as nitration and bromination, due to the activating effect of the hydroxyl group
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts or specific solvents .
Major Products
The major products formed from these reactions include nitrophenols, bromophenols, and quinones, depending on the specific reaction and conditions used .
科学的研究の応用
Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl- has a wide range of scientific research applications:
作用機序
The mechanism of action of phenolic compounds, including Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl-, involves several pathways:
Free Radical Scavenging: Phenolic compounds can neutralize free radicals, reducing oxidative stress and preventing cellular damage.
Metal Chelation: They can bind to metal ions, preventing them from catalyzing harmful reactions.
Cell Signaling: Phenolic compounds can modulate cell signaling pathways, influencing gene expression and cellular responses.
類似化合物との比較
Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl- can be compared with other phenolic compounds such as:
Simple Phenols: These include phenol itself and its basic derivatives, which have simpler structures and fewer functional groups.
Hydroxybenzoic Acids: Compounds like salicylic acid, which have a carboxyl group in addition to the hydroxyl group.
Flavonoids: A diverse group of phenolic compounds with complex structures and multiple hydroxyl groups
The uniqueness of Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl- lies in its specific substitution pattern and the presence of both methoxy and pentyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C22H34O2 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methoxy-5-pentylphenol |
InChI |
InChI=1S/C22H34O2/c1-6-7-8-12-19-15-21(23)20(22(16-19)24-5)14-13-18(4)11-9-10-17(2)3/h10,13,15-16,23H,6-9,11-12,14H2,1-5H3/b18-13+ |
InChIキー |
KASVLYINZPAMNS-QGOAFFKASA-N |
異性体SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C/C=C(\C)/CCC=C(C)C)O |
正規SMILES |
CCCCCC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-[2-(4-Cyclobutyl-2-thiazolyl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid](/img/structure/B13385425.png)
![4-[[4-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385432.png)

![7,7,12,16-Tetramethyl-15-[4-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)butan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B13385447.png)


![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-2-butenamide](/img/structure/B13385465.png)


![5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one](/img/structure/B13385481.png)



